molecular formula C16H10ClF2NOS2 B2919952 4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione CAS No. 866153-93-7

4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione

Cat. No.: B2919952
CAS No.: 866153-93-7
M. Wt: 369.83
InChI Key: LWMCBACGAPCIDS-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione is a heterocyclic compound featuring a thiazole ring core substituted with a thione group at position 2, a 2,6-difluorophenyl group at position 3, and a 4-chlorophenoxy methyl group at position 4. Its molecular formula is C₁₆H₁₀ClF₂NOS₂, with an approximate molecular weight of 369.8 g/mol. The electron-withdrawing substituents (Cl, F) on the aromatic rings may enhance stability and influence interactions with biological targets .

Properties

IUPAC Name

4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF2NOS2/c17-10-4-6-12(7-5-10)21-8-11-9-23-16(22)20(11)15-13(18)2-1-3-14(15)19/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMCBACGAPCIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C(=CSC2=S)COC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with 2,6-difluorobenzaldehyde to form the corresponding Schiff base. The Schiff base undergoes cyclization with thiourea to form the thiazole ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The chlorophenoxy and difluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-$$(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Scientific Research Applications

4-$$(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione has a wide range of applications in scientific research:

  • Chemistry It serves as a building block for synthesizing more complex molecules.
  • Biology It has potential as a bioactive molecule with antimicrobial and antifungal properties.
  • Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • Industry It can be used to develop new materials with specific properties, such as polymers and coatings.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation It can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction Reduction reactions can convert the thiazole ring to a thiazolidine ring. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
  • Substitution The chlorophenoxy and difluorophenyl groups can undergo nucleophilic substitution reactions. Nucleophiles like amines or thiols can be used under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound share the 1,3-thiazole-2(3H)-thione core and 2,6-difluorophenyl group but differ in the substituents at position 4. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Key Properties/Applications
4-[(4-Chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione (Target) 4-Chlorophenoxy methyl ~369.8 Not explicitly reported; inferred bioactivity
3-(2,6-Difluorophenyl)-4-[(3-(trifluoromethyl)phenoxy)methyl]-1,3-thiazole-2(3H)-thione 3-Trifluoromethylphenoxy methyl 403.39 Higher lipophilicity due to CF₃ group
4-[(2-Chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione 2-Chloro-5-methylphenoxy methyl 383.87 Enhanced steric bulk vs. target compound
3-(2,6-Difluorophenyl)-4-[(4-methylphenoxy)methyl]-1,3-thiazole-2(3H)-thione 4-Methylphenoxy methyl ~361.8* Improved solubility (methyl group)
3-[(4-Chlorobenzylidene)amino]-4-methyl-1,3-thiazole-2(3H)-thione 4-Chlorobenzylidene amino Not reported Melting point: ~75°C; UV λmax: 277 nm

*Calculated based on formula.

Key Observations

Substituent Effects on Lipophilicity: The trifluoromethyl analog exhibits increased lipophilicity compared to the target compound, which may enhance membrane permeability in biological systems. The 4-methylphenoxy derivative likely has improved aqueous solubility due to the non-polar methyl group.

The 4-chlorophenoxy group in the target compound balances electron-withdrawing effects (Cl) and moderate steric bulk.

Spectral and Physical Properties: Analogous thiazole-thiones with chlorobenzylidene amino groups show distinct IR peaks for C=S (~1425 cm⁻¹) and C=N (~1596 cm⁻¹), consistent with the thione and imine functionalities. Melting points for similar compounds range from 70°C to 180°C , suggesting that substituents significantly influence crystallinity.

Biological Activity

The compound 4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₈H₁₄ClF₂N₃OS
  • Molecular Weight : 385.84 g/mol
  • Melting Point : Information not available in the provided sources.
  • Boiling Point : Information not available in the provided sources.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, thiazole derivatives are known for their ability to inhibit certain enzymes and modulate signaling pathways.

  • Anticancer Activity : Research indicates that thiazole derivatives can bind to the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, particularly through inhibition of the cyclooxygenase (COX) enzyme pathway. COX-1 and COX-2 are critical in the inflammatory response, and compounds that inhibit these enzymes can reduce inflammation .

Biological Activity Data

Activity TypeObservationsReferences
AnticancerInhibition of tubulin polymerization; induced apoptosis in cancer cell lines (e.g., prostate and melanoma)
Anti-inflammatoryInhibition of COX-1 activity; reduced inflammatory markers in vitro
AntimicrobialPotential activity against various bacterial strains; further studies needed for specificity

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on human prostate cancer xenografts. Results indicated a significant reduction in tumor size compared to control groups, with an observed T/C (tumor/control) ratio improvement ranging from 4% to 30% .
  • Inflammation Model : In a model assessing inflammatory responses, the compound demonstrated a notable decrease in COX-1 mediated prostaglandin synthesis, suggesting its potential as an anti-inflammatory agent .

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